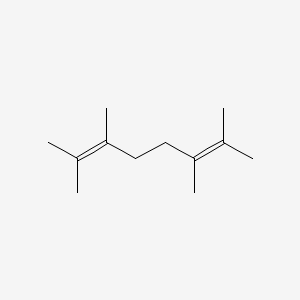
2,3,6,7-Tetramethylocta-2,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7-Tetramethylocta-2,6-diene is an organic compound with the molecular formula C12H22. It is a diene, meaning it contains two double bonds, and is characterized by the presence of four methyl groups attached to the octadiene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetramethylocta-2,6-diene typically involves the use of mesityl oxide as a starting material. The process includes the reaction of mesityl oxide with potassium hypochlorite in the presence of dioxane and water. The reaction mixture is stirred and cooled as necessary to control the reaction’s vigor. After the reaction, the mixture is acidified and extracted with ether. The ether extract is then distilled under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would likely be applied to produce this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7-Tetramethylocta-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: The methyl groups and double bonds can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
2,3,6,7-Tetramethylocta-2,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,6,7-Tetramethylocta-2,6-diene involves its interaction with various molecular targets and pathways. The double bonds in the molecule can participate in electrophilic addition reactions, while the methyl groups can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyl-1,3-butadiene: A simpler diene with two methyl groups and two double bonds.
2,3,6,7-Tetramethylocta-2,6-dien: A closely related compound with a similar structure but different substitution patterns.
Tetramethylethylene: Another related compound with four methyl groups but a different arrangement of double bonds.
Uniqueness
2,3,6,7-Tetramethylocta-2,6-diene is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct reactivity and properties. This uniqueness makes it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
18495-18-6 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
2,3,6,7-tetramethylocta-2,6-diene |
InChI |
InChI=1S/C12H22/c1-9(2)11(5)7-8-12(6)10(3)4/h7-8H2,1-6H3 |
Clé InChI |
NTEMWPBDYGDTRO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)CCC(=C(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















